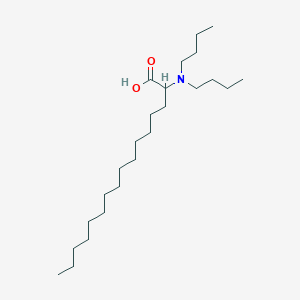
2-(Dibutylamino)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with dibutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibutylamino)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Dibutylamino)hexadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and membrane stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-(Dibutylamino)hexadecanoic acid involves its interaction with cellular membranes and proteins. The dibutylamino group can interact with lipid bilayers, potentially altering membrane fluidity and stability. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with similar structural features but lacking the dibutylamino group.
2-(Dimethylamino)hexadecanoic acid: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(Dibutylamino)hexadecanoic acid is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918817-92-2 |
|---|---|
Formule moléculaire |
C24H49NO2 |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
2-(dibutylamino)hexadecanoic acid |
InChI |
InChI=1S/C24H49NO2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-23(24(26)27)25(21-8-5-2)22-9-6-3/h23H,4-22H2,1-3H3,(H,26,27) |
Clé InChI |
ILXCWDALAWJPTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
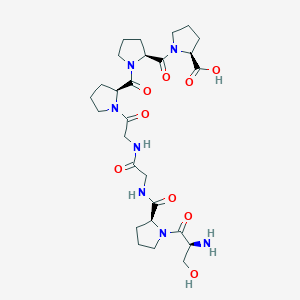
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
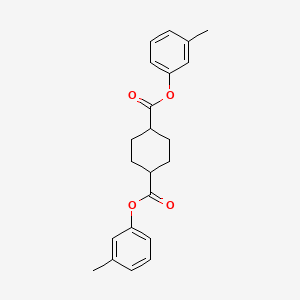
methanone](/img/structure/B14198310.png)
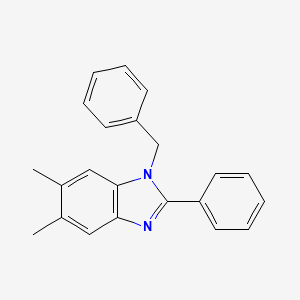

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
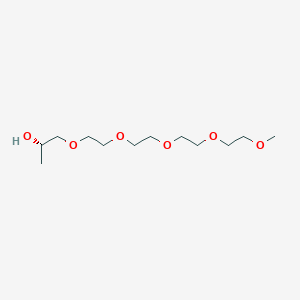
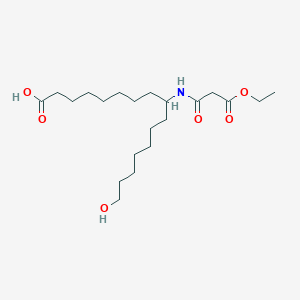

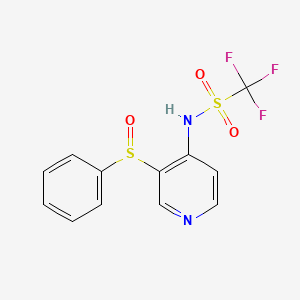
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
